molecular formula C10H12F3NO2 B12956832 (R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine

(R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine

Cat. No.: B12956832
M. Wt: 235.20 g/mol
InChI Key: RJBRTBNTQLCNFE-VIFPVBQESA-N
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Description

®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the use of transaminases for chiral selective transamination. This method is environmentally friendly and economically attractive. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal enzyme and substrate loading, temperature, and pH to achieve high conversion rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve similar enzymatic processes, scaled up to meet production demands. The use of immobilized whole-cell biocatalysts with transaminase activity can be optimized for large-scale synthesis, ensuring high enantioselectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups.

Properties

Molecular Formula

C10H12F3NO2

Molecular Weight

235.20 g/mol

IUPAC Name

(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H12F3NO2/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1

InChI Key

RJBRTBNTQLCNFE-VIFPVBQESA-N

Isomeric SMILES

COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N

Canonical SMILES

COCC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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